Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-5H-dibenzo[b,d]silole

Hydrosilylation Si–H functionalization Silafluorene building block

Researchers developing spiro-linked or ladder-type oligo(dibenzosilole) architectures for high-efficiency OLEDs and OPVs require a monohydrosilane precursor. 5-Methyl-5H-dibenzo[b,d]silole provides the unique Si-H handle that enables sequential functionalization-a capability absent in fully substituted silafluorenes. - Enables synthesis of spiro-polymers achieving 1.16 lm W⁻¹ power efficiency vs. <0.2 lm W⁻¹ for non-spiro analogs. - Serves as entry-point building block for wide-gap hosts (4.1 eV optical gap) and dibenzosilole-containing donor-acceptor dyes. - Delivers stable OFET hole mobility (0.02-0.06 cm²/V·s) under ambient air without encapsulation.

Molecular Formula C13H11Si
Molecular Weight 195.31 g/mol
CAS No. 53268-89-6
Cat. No. B1601384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5H-dibenzo[b,d]silole
CAS53268-89-6
Molecular FormulaC13H11Si
Molecular Weight195.31 g/mol
Structural Identifiers
SMILESC[Si]1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C13H11Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3
InChIKeyQKZUEQAMNQSINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-5H-dibenzo[b,d]silole (CAS 53268-89-6): Compound Class and Core Characteristics for Procurement Evaluation


5-Methyl-5H-dibenzo[b,d]silole (synonyms: 9-methyl-9H-dibenzosilole, 1-hydro-1-methyldibenzosilole, methylhydrosilole) is a dibenzosilole (9-silafluorene) derivative with the molecular formula C₁₃H₁₂Si (MW 196.32 g·mol⁻¹), featuring a rigid, planar biphenyl framework bridged by a methyl- and hydrogen-substituted silicon atom . This compound belongs to the silafluorene class—silicon-containing π-conjugated heterocycles that serve as critical building blocks for organic optoelectronic materials, including OLED host and emitter layers, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. Its defining structural feature is the presence of one reactive Si–H bond together with one Si–CH₃ group, offering a unique monofunctional hydrosilane handle absent in the commonly employed 5,5-dimethyl and 5,5-diphenyl analogs [2].

Why 5-Methyl-5H-dibenzo[b,d]silole Cannot Be Swapped with 5,5-Dimethyl or 5,5-Diphenyl Analogs Without Consequences


Although multiple 9,9-disubstituted silafluorene derivatives are commercially offered as interchangeable OLED building blocks, generic substitution neglects the functional consequence of the Si-substitution pattern. 5-Methyl-5H-dibenzo[b,d]silole is a monohydrosilane—it retains one Si–H bond that enables post-functionalization via catalytic hydrosilylation, dehydrogenative Si–H/C–H coupling, and silyl radical chemistry, reactions that are entirely foreclosed in the fully alkylated/arylated 5,5-dimethyl (CAS 13688-68-1) and 5,5-diphenyl (CAS 5550-08-3) counterparts [1]. This single Si–H handle has been exploited to construct spiro-linked and bis-silafluorene architectures that require sequential derivatization of the silicon center, a synthetic pathway impossible with disubstituted congeners [2]. Furthermore, the lower molecular weight (196.32 vs. 210.35 for 5,5-dimethyl and 334.49 for 5,5-diphenyl) translates into markedly different volatility, solubility, and crystallization behavior, directly affecting purification yield and thin-film processing windows .

Quantitative Differentiation Evidence for 5-Methyl-5H-dibenzo[b,d]silole Against Closest Analogs and Alternatives


Si–H Reactive Handle vs. Si-Dialkyl/Diaryl Derivatives: A Functional Group Distinction with Synthetic Consequences

5-Methyl-5H-dibenzo[b,d]silole is a monohydrosilane possessing one Si–H bond, in contrast to 5,5-dimethyl-5H-dibenzo[b,d]silole and 5,5-diphenyl-5H-dibenzo[b,d]silole, which bear two Si–C bonds and zero Si–H bonds. This Si–H functionality enables catalytic hydrosilylation, Rh-catalyzed Si–H/C–H dehydrogenative coupling, and silyl radical-mediated C–C bond formation—transformations that cannot be performed on the disubstituted analogs [1]. The Si–H bond is explicitly exploited in the synthesis of Me-DBSiB, where the 9-methyl-9-silafluorene unit is linked to a phenyl core through the sp³-hybridized silicon atom, maintaining a wide optical energy gap of 4.1 eV [2]. The 5,5-dimethyl and 5,5-diphenyl derivatives are terminal building blocks with no post-functionalization capacity at silicon.

Hydrosilylation Si–H functionalization Silafluorene building block Cross-coupling precursor

Wide Optical Energy Gap (4.1 eV) Enabled by sp³-Si Linkage: Me-DBSiB vs. Carbazole-Based Host mCP in Blue PHOLEDs

The host material 1,3-bis(5-methyl-5H-dibenzo[b,d]silol-5-yl)benzene (Me-DBSiB), constructed directly from 5-methyl-5H-dibenzo[b,d]silole, delivers an optical energy gap (E_g) of 4.1 eV, achieved because the sp³-hybridized silicon atom electronically isolates the phenyl core from the silafluorene HOMO/LUMO [1]. When employed as host with Firpic blue phosphorescent guest, Me-DBSiB-based devices exhibited a maximum current efficiency of 14.8 cd/A. While this efficiency is lower than the mCP (1,3-bis(9-carbazolyl)benzene) reference device (28 cd/A), Me-DBSiB maintains high singlet and triplet energies essential for blue electrophosphorescence, and the efficiency gap was attributed to unbalanced charge injection barriers—an addressable device-engineering parameter rather than an inherent material limitation [1]. The sp³-Si linkage motif is unique to mono- or unsubstituted silafluorene building blocks and cannot be replicated with fluorene (sp³-C) or disubstituted silafluorenes.

Blue phosphorescent OLED Wide energy gap host Silafluorene host material Triplet energy

Dibenzosilole vs. Fluorene π-Spacer in Dye-Sensitized Solar Cells: 1.76× Higher Power Conversion Efficiency

In a controlled comparative study of donor–acceptor organic dyes for dye-sensitized solar cells (DSCs), three dibenzosilole-based dyes (YS01–YS03) were synthesized alongside one structurally analogous fluorene-based dye (YS04). The silicon-containing dibenzosilole dyes consistently outperformed the carbon analogue fluorene dye in both incident-photon-to-current conversion efficiency (IPCE) and total power conversion efficiency (η) [1]. The highest-performing dibenzosilole dye, YS03, achieved η = 5.07%, compared to only η = 2.88% for the fluorene-based YS04—a 1.76-fold (76% relative) improvement. DFT calculations revealed that the silicon bridge reduces torsional angles across the biphenyl linkages relative to the carbon bridge, enhancing π-π* overlap and photocurrent generation [1].

Dye-sensitized solar cell Dibenzosilole π-spacer Fluorene analog Incident photon-to-current conversion efficiency

Higher Triplet Energy of Poly(dibenzosilole) vs. Polyfluorene: 2.14 eV vs. 2.09 eV

The triplet energy (E_T) of the dibenzosilole homopolymer poly(9,9-dihexyl-2,7-dibenzosilole) has been experimentally determined as 2.14 eV, which is 0.05 eV higher than that of the corresponding polyfluorene (E_T = 2.09 eV) [1]. Although the absolute difference appears modest, this ~50 meV increase places the dibenzosilole polymer triplet level further above the radiative triplet state of common blue phosphorescent emitters (e.g., Firpic, E_T ≈ 2.62 eV for the emitter but host E_T must be higher than guest E_T to prevent back-transfer), and the combined advantages of higher triplet energy, improved oxidative resistance, and better color stability in single-layer devices have been documented in multiple comparative studies [1][2].

Triplet energy Poly(dibenzosilole) Polyfluorene Electrophosphorescence host

Air-Stable OFET Hole Mobility vs. P3HT: Unencapsulated Device Operation with 0.02–0.06 cm²/V·s Mobility

Dibenzosilole-thiophene alternating copolymers (BS8T1 and BS8T2) were fabricated into organic field-effect transistors (OFETs) and tested under ambient air conditions without encapsulation. These devices delivered hole carrier mobilities of 0.02–0.06 cm²/V·s, current on/off ratios exceeding 10⁵–10⁶, and low turn-on voltages [1]. Critically, the dibenzosilole-based homopolymer poly(9,9-di-n-octyldibenzosilole) (BS8) and its copolymers demonstrated air-stable thin-film transistor operation, a distinct advantage over regioregular poly(3-hexylthiophene) (P3HT)-based devices, which require encapsulation to prevent rapid oxidative degradation of mobility under ambient conditions [2]. DFT calculations correlate the deeper HOMO level imparted by the dibenzosilole unit with reduced susceptibility to oxidative doping by atmospheric O₂/H₂O [2].

Organic field-effect transistor Air stability Dibenzosilole-thiophene copolymer Hole mobility

Thermal Decomposition Stability: Dibenzosilole Core Td(5%) up to 441 °C and Polymer Td5 520–539 °C vs. Fluorene Analogs

The dibenzosilole core confers exceptional thermal robustness. Dimethylthio-modified dibenzosilole small molecules exhibit 5% weight-loss temperatures (Td(5%)) as high as 441 °C [1]. At the polymer level, siloxane-bridged polymers bearing diphenyldibenzosilole moieties show Td5 values of 539 °C (P2) and 520 °C (P1), with the dibenzosilole-containing P2 demonstrating reduced crystallization tendency compared to the diphenylfluorene analog [2]. In a separate systematic study, fluorene/dibenzosilole-benzothiadiazole copolymers all exhibited Td exceeding 350 °C, with dibenzosilole-based variants showing slightly lower optical bandgaps but equivalent or superior thermal stability relative to their fluorene-based counterparts [3]. This thermal margin is critical for device fabrication steps involving thermal evaporation or annealing above 200 °C.

Thermogravimetric analysis Decomposition temperature Thermal stability Dibenzosilole core

Procurement-Targeted Application Scenarios for 5-Methyl-5H-dibenzo[b,d]silole Based on Quantitative Differentiation Evidence


Synthesis of Asymmetric Spiro-Silafluorene and Ladder-Type Oligomers via Sequential Si–H Functionalization

Research groups developing spiro-linked or ladder-type oligo(dibenzosilole) architectures (e.g., poly[spiro(dibenzoazasiline-10′,9-silafluorene)], PSDBASiF) require a monohydrosilane precursor that can undergo a first Si–H functionalization step, followed by further derivatization. 5-Methyl-5H-dibenzo[b,d]silole provides exactly one Si–H handle for such stepwise chemistry, whereas 5,5-dimethyl and 5,5-diphenyl analogs are inert at silicon and cannot participate in these sequences [1]. The resulting spiro-polymers have demonstrated a 6-fold power efficiency improvement (1.16 lm W⁻¹ vs. <0.2 lm W⁻¹ for the non-spiro analog PSSiBF) while retaining deep-blue CIE coordinates of (0.16, 0.06) [1].

Wide-Energy-Gap Host Material Formulation for Blue Phosphorescent OLEDs

For blue PHOLED host design, the 4.1 eV optical gap realized by Me-DBSiB (constructed from this compound) places it among the widest-gap solution-processable silafluorene hosts reported [2]. When procuring a silafluorene monomer to build wide-gap hosts, the sp³-Si geometry accessible only through the monohydrosilane precursor is essential; fully substituted silafluorenes cannot replicate this electronic isolation of the bridging phenyl core [2]. Although the 14.8 cd/A efficiency in initial Firpic devices trails mCP, the gap is attributed to addressable charge injection imbalance rather than intrinsic material deficiency [2].

Donor–Acceptor Dye Design with Dibenzosilole π-Spacer for High-Efficiency Dye-Sensitized Solar Cells

When designing organic sensitizers for DSCs, substituting a fluorene π-spacer with a dibenzosilole core has been quantitatively shown to increase power conversion efficiency from 2.88% to 5.07% (YS04 to YS03), a 1.76-fold gain driven by reduced biphenyl torsional angles and enhanced π-π* overlap [3]. 5-Methyl-5H-dibenzo[b,d]silole serves as the entry-point building block for synthesizing such dibenzosilole-containing donor–acceptor dyes, with the Si–H bond enabling convenient introduction of donor or acceptor substituents via hydrosilylation or cross-coupling [3].

Air-Stable Organic Field-Effect Transistor Semiconductor Development Without Encapsulation

For OFET and printed electronics applications where barrier encapsulation adds unacceptable cost, dibenzosilole-thiophene copolymers fabricated from silafluorene monomers deliver hole mobilities of 0.02–0.06 cm²/V·s with stable unencapsulated operation in ambient air—a documented advance over P3HT, which requires encapsulation to prevent rapid oxidative degradation [4][5]. The deeper HOMO levels imparted by the dibenzosilole unit (~0.2–0.3 eV deeper than P3HT analogs) are the mechanistic origin of this air stability [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-5H-dibenzo[b,d]silole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.